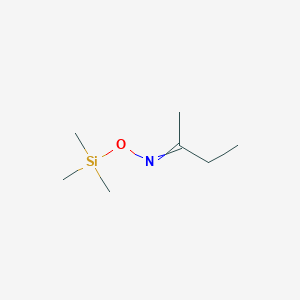

N-trimethylsilyloxybutan-2-imine

Description

N-Trimethylsilyloxybutan-2-imine is a silicon-containing imine derivative characterized by a trimethylsilyl (TMS) group attached to the oxygen atom of an imine functional group. Its molecular structure combines the reactivity of imines with the steric and electronic effects of the silyloxy moiety. This compound is primarily utilized in organic synthesis as a stabilized imine intermediate, enabling reactions such as nucleophilic additions or cyclizations under mild conditions . The TMS group enhances stability against hydrolysis and modulates solubility in nonpolar solvents, making it advantageous for use in anhydrous reaction environments.

Properties

IUPAC Name |

N-trimethylsilyloxybutan-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NOSi/c1-6-7(2)8-9-10(3,4)5/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAFDZSFYYHNDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO[Si](C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

(Ethylmethylketoximino)trimethylsilane can be synthesized through various methods. One common synthetic route involves the reaction of chlorotrimethylsilane with 2-butanone oxime . The reaction typically occurs in methanol, followed by the addition of butanone oxime phenol. The product is then purified by distillation . This method is widely used in both laboratory and industrial settings due to its efficiency and simplicity.

Chemical Reactions Analysis

(Ethylmethylketoximino)trimethylsilane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (Ethylmethylketoximino)trimethylsilane can lead to the formation of various oxides, while reduction can yield different silanes .

Scientific Research Applications

(Ethylmethylketoximino)trimethylsilane has a wide range of applications in scientific research. In chemistry, it is used as a chemical intermediate in the synthesis of other organosilicon compounds . In the industrial sector, it is used in the production of coatings, adhesives, and sealants . Its versatility makes it a valuable compound in various fields of research and industry.

Mechanism of Action

The mechanism of action of (Ethylmethylketoximino)trimethylsilane involves its interaction with molecular targets and pathways within cells. It can act as a chemical intermediate, facilitating the formation of new compounds through various chemical reactions . The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in drug development, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

(a) N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

- Structure : A cyclohexanamine derivative with a branched alkyl chain (butan-2-yl) and methyl substituents on the cyclohexane ring.

- Key Differences : Unlike N-trimethylsilyloxybutan-2-imine, this compound lacks the imine functional group and silicon atom. It is a secondary amine, rendering it more basic and reactive in protonation or alkylation reactions.

- Applications : Primarily used in pharmaceutical intermediates or as a ligand in catalysis, contrasting with the imine’s role in stabilizing reactive intermediates .

(b) Benzenamine, N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]

- Structure : A thiazolidinylidene derivative with trifluoromethyl (CF₃) groups and aromatic substituents.

- Key Differences : The presence of electron-withdrawing CF₃ groups and a thiazolidinylidene ring alters electronic properties significantly compared to the silyloxy imine. This compound exhibits enhanced electrophilicity and stability in acidic conditions, whereas the TMS group in this compound provides steric shielding and lipophilicity .

Reactivity and Stability

| Compound | Functional Group | Key Reactivity Features | Stability Profile |

|---|---|---|---|

| This compound | Silyloxy imine | Stabilized for nucleophilic additions; TMS group reduces hydrolysis | High thermal and hydrolytic stability in anhydrous conditions |

| N-(butan-2-yl)-3,3,5-TMC-1-amine | Secondary amine | Prone to alkylation/protonation; participates in Schiff base formation | Sensitive to oxidation; moderate stability |

| N-[3-phenyl-4,5-bis(CF₃-imino)-thiazolidinylidene] | Bis(trifluoromethyl)imino-thiazolidinylidene | High electrophilicity; reacts with nucleophiles at imino sites | Stable under acidic conditions; hydrolytically sensitive |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-trimethylsilyloxybutan-2-imine to improve yield and purity?

- Methodological Answer : Use a two-step approach: (1) Prepare the imine precursor (butan-2-imine) under inert conditions to avoid hydrolysis, and (2) introduce the trimethylsilyloxy group via silylation with hexamethyldisilazane (HMDS) at low temperatures (−20°C to 0°C) to minimize side reactions. Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product .

Q. What analytical techniques are critical for characterizing N-trimethylsilyloxybutan-2-imine?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm the silyloxy group (δ ~0.1–0.3 ppm for Si-CH) and imine proton (δ ~8–9 ppm).

- FT-IR : Detect the C=N stretch (~1640–1690 cm) and Si-O-C vibration (~1000–1100 cm).

- Mass Spectrometry (EI-MS) : Confirm molecular ion [M] and fragmentation patterns (e.g., loss of trimethylsilanol).

Cross-validate data with NIST reference libraries .

Q. How does the stability of N-trimethylsilyloxybutan-2-imine vary under different storage conditions?

- Methodological Answer : Store in anhydrous, oxygen-free environments (e.g., Schlenk flasks or sealed ampoules under argon) at −20°C to prevent hydrolysis of the silyloxy group. Conduct accelerated stability studies by exposing the compound to controlled humidity (e.g., 40–80% RH) and monitoring degradation via HPLC or NMR .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of N-trimethylsilyloxybutan-2-imine in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing silyloxy group activates the imine carbon for nucleophilic attack. Use DFT calculations (e.g., B3LYP/6-31G*) to map the LUMO distribution and predict regioselectivity. Validate experimentally via kinetic studies (e.g., monitoring reaction rates with Grignard reagents or organocuprates) under varying temperatures and solvents (THF vs. DCM). Compare results with analogous non-silylated imines .

Q. How can researchers resolve contradictions in reported catalytic activity data for N-trimethylsilyloxybutan-2-imine in asymmetric synthesis?

- Methodological Answer :

- Contradiction Analysis : Identify variables such as catalyst loading (e.g., chiral Lewis acids), solvent polarity, or moisture content. Replicate conflicting studies under strictly controlled conditions (e.g., glovebox for anhydrous reactions).

- Statistical Validation : Apply multivariate analysis (ANOVA) to isolate significant factors. Cross-reference with computational models (e.g., molecular docking) to assess steric/electronic effects .

Q. What strategies mitigate competing side reactions during the use of N-trimethylsilyloxybutan-2-imine in multicomponent reactions?

- Methodological Answer :

- Sequential Addition : Introduce reagents in stages (e.g., pre-form the imine before adding electrophiles).

- Protecting Groups : Use temporary silyl protection for sensitive functional groups in substrates.

- In Situ Monitoring : Employ inline IR or Raman spectroscopy to detect intermediates (e.g., enamines) and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.